molecular formula C17H17F2NO3 B3012254 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone CAS No. 763116-77-4

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone

Cat. No.: B3012254
CAS No.: 763116-77-4
M. Wt: 321.324
InChI Key: AYXNMLDPRNTDCB-UHFFFAOYSA-N
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Description

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is an organic compound that features a propanone backbone with a 2,4-difluoroanilino group and a 3,4-dimethoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2,4-difluoroaniline, is reacted with a suitable reagent to introduce the 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic substitution reaction.

    Formation of the Propanone Backbone: The intermediate product is then subjected to a Friedel-Crafts acylation reaction to introduce the propanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms in the 2,4-difluoroanilino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichloroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone: Similar structure but with chlorine atoms instead of fluorine.

    3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-butanone: Similar structure but with a butanone backbone instead of propanone.

Uniqueness

3-(2,4-Difluoroanilino)-1-(3,4-dimethoxyphenyl)-1-propanone is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds.

Properties

IUPAC Name

3-(2,4-difluoroanilino)-1-(3,4-dimethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-22-16-6-3-11(9-17(16)23-2)15(21)7-8-20-14-5-4-12(18)10-13(14)19/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXNMLDPRNTDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763116-77-4
Record name 3-(2,4-DIFLUOROANILINO)-1-(3,4-DIMETHOXYPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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